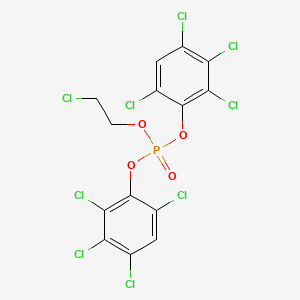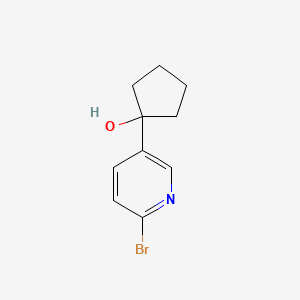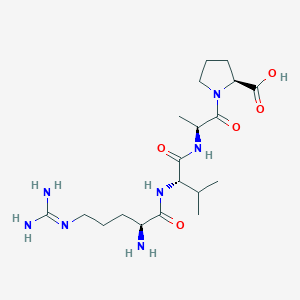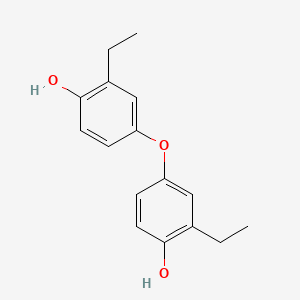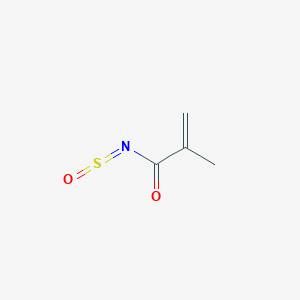![molecular formula C31H30N6 B12542745 5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] CAS No. 143266-99-3](/img/structure/B12542745.png)
5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with two benzimidazole units connected by a methylene bridge, each substituted with an ethyl group and a 6-methylpyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution with pyridine: The benzimidazole core is then reacted with 6-methylpyridine derivatives to introduce the pyridine moiety.
Methylene bridge formation: The final step involves the formation of the methylene bridge connecting the two benzimidazole units. This can be done using formaldehyde or other methylene donors under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, disrupting their normal function. This binding can inhibit cell proliferation, induce apoptosis, or interfere with metabolic pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole: A simpler analog lacking the methylene bridge.
5,5’-Methylenebis[1H-benzimidazole]: Lacks the ethyl and pyridine substitutions.
2-(6-methylpyridin-2-yl)-1H-benzimidazole: Lacks the ethyl group and methylene bridge.
Uniqueness
5,5’-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole] is unique due to its dual benzimidazole structure connected by a methylene bridge, along with the specific ethyl and pyridine substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
143266-99-3 |
|---|---|
Molecular Formula |
C31H30N6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-ethyl-5-[[1-ethyl-2-(6-methylpyridin-2-yl)benzimidazol-5-yl]methyl]-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C31H30N6/c1-5-36-28-15-13-22(18-26(28)34-30(36)24-11-7-9-20(3)32-24)17-23-14-16-29-27(19-23)35-31(37(29)6-2)25-12-8-10-21(4)33-25/h7-16,18-19H,5-6,17H2,1-4H3 |
InChI Key |
HBYJFZZIOKZNHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C(=N4)C5=CC=CC(=N5)C)CC)N=C1C6=CC=CC(=N6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
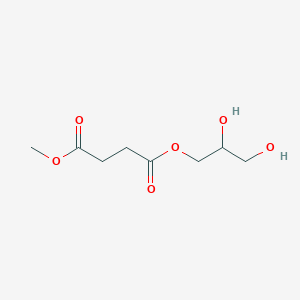
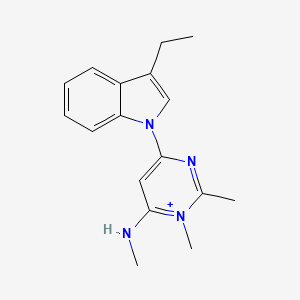
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
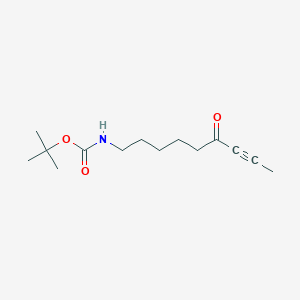
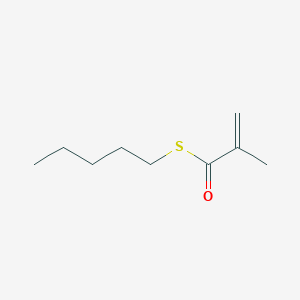
![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
